

# A Comparative Guide to Linker Alternatives for PROTAC Synthesis

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## Compound of Interest

Compound Name: Azido-PEG8-THP

Cat. No.: B15543220

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The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules guide the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. While **Azido-PEG8-THP** is a commonly used linker due to its commercial availability and utility in click chemistry, a variety of alternative linkers are available, each with distinct characteristics that can be leveraged to optimize PROTAC performance. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

## The Pivotal Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the

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